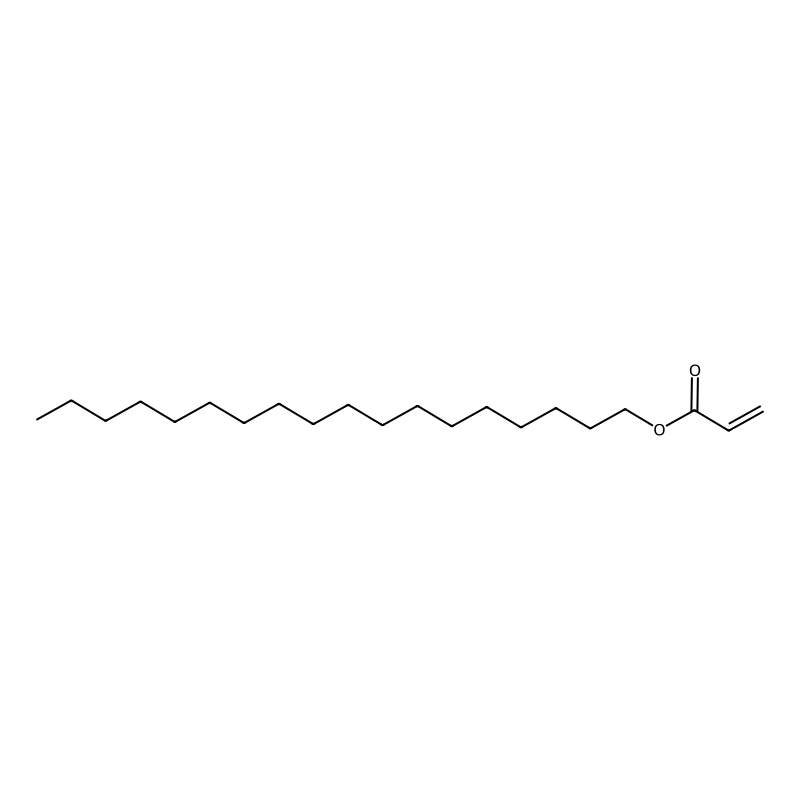

Octadecyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chromatography:

- Stationary phase: ODA is a popular material for creating stationary phases in high-performance liquid chromatography (HPLC) and related techniques. Its long alkyl chain provides hydrophobic interactions with analytes, allowing for separation based on their polarity.

- Surface modification: ODA can be used to modify the surface of silica gel particles, commonly used in chromatography, to improve their hydrophobicity and selectivity for specific analytes [].

Polymer Synthesis:

- Monomer for hydrogels: ODA can be polymerized to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find various applications in drug delivery, tissue engineering, and biosensors [, ].

- Modification of polymers: ODA can be grafted onto pre-existing polymers to introduce hydrophobic functionalities and tailor their properties for specific applications, such as enhancing their compatibility with organic solvents or improving their adhesion to surfaces [].

Material Science:

- Self-assembled monolayers: ODA can be used to create self-assembled monolayers (SAMs) on various surfaces, such as gold and silicon. These SAMs can be used to modify the surface properties of materials, controlling factors like wettability, adhesion, and biocompatibility [].

- Microfluidic devices: ODA can be employed in the fabrication of microfluidic devices, which are miniaturized systems used for manipulating and analyzing fluids. ODA's properties can be used to create microchannels with specific surface properties or to pattern surfaces for specific functionalities [].

Other Applications:

- Bioconjugation: ODA can be used to conjugate biomolecules with polymers or nanoparticles, enabling the development of targeted drug delivery systems or biosensing platforms [].

- Cosmetics: ODA is sometimes used in cosmetic formulations as a thickening and film-forming agent []. However, it's important to note that the safety of ODA for cosmetic use is still under investigation.

Octadecyl acrylate, also known as octadecyl prop-2-enoate, is a versatile monomer characterized by its molecular formula and a molecular weight of 324.54 g/mol. It appears as a colorless to slightly yellow liquid and is primarily utilized in the synthesis of polymer materials, particularly in coatings, adhesives, sealants, and printing inks. Its viscoelastic properties make it valuable in various industrial applications, including the production of polyurethane foams and medical devices .

- Skin and Eye Irritation: OA can cause skin and eye irritation upon contact. It is important to wear appropriate personal protective equipment (PPE) when handling OA [].

- Aquatic Toxicity: OA is toxic to aquatic organisms and can cause long-lasting environmental damage. Avoid releasing OA into the environment [].

- Polymerization: The compound can polymerize through addition polymerization, forming poly(octadecyl acrylate), which is used in coatings and adhesives .

- Copolymerization: It can copolymerize with other monomers such as glycidyl methacrylate to create materials with unique properties .

- Surface-Initiated Polymerization: This compound can also participate in surface-initiated atom transfer radical polymerization (ATRP), enhancing its functionality in various applications .

While octadecyl acrylate is primarily used in materials science, it has been noted for its potential biological activities. The compound can cause skin irritation and may elicit allergic reactions upon contact . Its role in biomedical applications, particularly in drug delivery systems and tissue engineering, is an area of ongoing research.

Octadecyl acrylate can be synthesized through several methods:

- Esterification: The most common method involves the esterification of acrylic acid with octadecanol using an acidic catalyst under reflux conditions. The general steps include:

- Fusion Esterification: A newer approach that employs fusion esterification allows for faster reaction times and higher yields without the need for solvents .

- Atom Transfer Radical Polymerization: This method involves using specific initiators to control the polymerization process, allowing for the creation of tailored copolymers .

Studies on octadecyl acrylate have focused on its interactions within polymer matrices and its behavior during polymerization processes. Research indicates that the molecular structure influences its polymerization kinetics and the resulting material properties. For instance, when used in block copolymers, it enhances stability and performance in colloidal systems .

Several compounds share structural similarities with octadecyl acrylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Stearyl methacrylate | C21H40O2 | Often used for similar applications but offers different polymerization characteristics. |

| Dodecyl acrylate | C15H30O2 | Shorter alkyl chain leading to different physical properties; often used in surfactants. |

| Hexadecyl acrylate | C19H38O2 | Intermediate chain length affecting solubility and adhesion properties compared to octadecyl acrylate. |

Uniqueness of Octadecyl Acrylate

Octadecyl acrylate stands out due to its longer alkyl chain, which imparts enhanced hydrophobicity and compatibility with various nonpolar solvents. This property makes it particularly effective for applications requiring moisture resistance and durability.

Octadecyl acrylate was first synthesized in the mid-20th century as part of broader efforts to develop alkyl acrylates for industrial coatings. Early applications focused on its role as a hydrophobic modifier in paints and adhesives. Breakthroughs in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) in the 1990s, enabled precise grafting of poly(octadecyl acrylate) onto silica surfaces for chromatographic applications. The 2000s saw expanded interest in its semicrystalline behavior, particularly its reversible phase transitions between crystalline and molten states, which unlocked applications in smart materials.

Academic Significance

The molecule’s 18-carbon alkyl chain imparts distinctive properties:

- Side-chain crystallinity: Melting transitions between 30–50°C enable temperature-responsive behavior.

- Hydrophobicity: Water contact angles exceeding 110° facilitate water-resistant coatings.

- Polymer compatibility: Miscibility with acrylic acid, butadiene, and other monomers supports hybrid material design.

These features have made it a model system for studying crystallization kinetics in side-chain polymers and structure-property relationships in amphiphilic copolymers.

Current Research Landscape

Recent advances (2021–2024) focus on:

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods have revolutionized the synthesis of ODA-based polymers by enabling precise molecular weight control, low polydispersity indices (PDI), and tailored architectures.

Atom Transfer Radical Polymerization (ATRP)

ATRP has emerged as a dominant method for synthesizing poly(octadecyl acrylate) (PODA) with well-defined structures. A critical breakthrough involved addressing the poor solubility of traditional ATRP catalysts in nonpolar media. Early efforts using CuBr with N-(n-propyl)-2-pyridylmethanimine or 2,2'-bipyridine ligands resulted in inadequate control over molecular weight distributions due to catalyst precipitation [2]. This limitation was overcome by employing N-(n-octyl)-2-pyridylmethanimine, which enhanced catalyst solubility in ODA’s hydrophobic environment [2].

The choice of initiator further optimizes ATRP for ODA. Octadecyl 2-bromo-2-methylpropanoate, structurally analogous to ODA, minimizes side reactions and ensures efficient initiation [2]. Under these conditions, PODA with predetermined molecular weights (e.g., $$M_n = 10,000–50,000$$ g/mol) and narrow PDIs (<1.2) has been achieved [2]. Sequential ATRP also facilitates the synthesis of amphiphilic block copolymers, such as PODA-block-poly(oligoethylene glycol methyl ether methacrylate) (PODA-b-POEGMA), which self-assemble into micelles in aqueous solutions [2].

Table 1: ATRP Conditions for ODA Polymerization

| Initiator | Catalyst System | $$M_n$$ (g/mol) | PDI | Block Copolymer Example |

|---|---|---|---|---|

| Octadecyl 2-bromo-2-methylpropanoate | CuBr/N-(n-octyl)-2-pyridylmethanimine | 10,000–50,000 | <1.2 | PODA-b-POEGMA [1] [2] |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

While RAFT polymerization is widely used for acrylates [3], its application to ODA remains less explored compared to ATRP. RAFT relies on thiocarbonylthio chain-transfer agents (CTAs) to mediate polymerization. For example, dodecyl-based CTAs like 1-dodecyl-(dimethyl acetic acid) trithiocarbonate (DDMAT) have successfully controlled acrylic acid and ethyl acrylate polymerizations [4]. However, ODA’s long alkyl chain may necessitate CTAs with enhanced hydrophobicity to maintain solubility and chain-transfer efficiency.

A key advantage of RAFT is its compatibility with functional monomers. While no studies directly report RAFT-synthesized PODA, analogous systems suggest potential for creating ODA-containing block copolymers. For instance, poly(tert-butyl acrylate)-b-poly(ethyl acrylate) synthesized via RAFT exhibited low PDIs (1.1–1.3) [4], implying that similar control could extend to ODA with optimized CTAs.

Table 2: RAFT Agents for Acrylate Polymerization

| RAFT Agent | Monomer Compatibility | PDI Range | Reference |

|---|---|---|---|

| DDMAT | Acrylic acid, ethyl acrylate | 1.1–1.3 | [4] |

| Cyanomethyl dodecyl trithiocarbonate | Methacrylates, acrylates | 1.1–1.4 | [3] |

Conventional Free Radical Polymerization Approaches

Conventional free radical polymerization of ODA is less commonly reported due to challenges in controlling molecular weight and architecture. Unlike CRP methods, conventional approaches often yield polymers with broad molecular weight distributions (PDI >1.5) and limited block copolymer capabilities. However, they remain relevant for applications requiring high molecular weight PODA, such as viscosity modifiers or bulk thermoplastics.

The reactivity ratio of ODA in copolymerizations with monomers like methyl methacrylate (MMA) favors random incorporation, as seen in PMMA-PODA systems [1]. This contrasts with CRP methods, where block structures dominate. Despite its limitations, conventional polymerization is advantageous for large-scale synthesis due to lower catalyst costs and simpler reaction setups.

Phase-Specific Polymerization

ODA’s crystallizable octadecyl side chain enables polymerization in unique phase environments, influencing kinetics and morphology.

Chain-Reaction Polymerization in Crystalline States

In crystalline phases, ODA monomers arrange into ordered lattices, restricting molecular mobility. Polymerization under these conditions proceeds via a topochemical mechanism, where reaction rates depend on monomer alignment. While no direct studies on ODA exist, analogous systems (e.g., octadecyl methacrylate) show that crystallization preorganizes monomers, potentially enhancing reaction efficiency [5].

Polymerization in Rotator Phases

Rotator phases, characterized by partial molecular order, offer a balance between mobility and organization. For ODA, this phase may emerge near its melting point (~45–50°C). Polymerization in rotator phases could yield polymers with intermediate crystallinity, impacting mechanical properties. However, experimental data specific to ODA are lacking, necessitating further study.

Interfacial Polymerization at Nitrogen-Water Interface

Amphiphilic PODA-based block copolymers, such as PODA-b-POEGMA, self-assemble at interfaces due to their dual hydrophobicity and hydrophilicity [2]. At the nitrogen-water interface, PODA segments anchor into the hydrophobic phase, while POEGMA extends into water, forming stable monolayers. This behavior is critical for applications like emulsion stabilization or drug delivery systems.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 34 of 350 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 316 of 350 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (53.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (99.37%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Textiles, apparel, and leather manufacturing

2-Propenoic acid, octadecyl ester: ACTIVE